![molecular formula C10H20F2 B1670032 1,10-Difluorodecane CAS No. 334-63-4](/img/structure/B1670032.png)
1,10-Difluorodecane
Overview
Description
1,10-Difluorodecane: is an organic compound with the molecular formula C10H20F2 . It is a member of the alkane family, where two hydrogen atoms in the decane molecule are replaced by fluorine atoms at the 1st and 10th positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and interactions compared to its non-fluorinated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Difluorodecane can be synthesized through various methods, including the direct fluorination of decane using fluorinating agents such as elemental fluorine (F2) or selectfluor . The reaction typically requires controlled conditions to prevent over-fluorination and to ensure the selective substitution at the desired positions. The reaction can be carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of electrochemical fluorination (ECF) . This method involves the electrolysis of decane in the presence of hydrogen fluoride, leading to the selective fluorination at the terminal positions. The process is efficient and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,10-Difluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1,10-decanediol.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
1,10-Decanediol: from nucleophilic substitution.
Fluorinated carboxylic acids: from oxidation.
Decane: from reduction.
Scientific Research Applications
Environmental Science and Bioremediation
1,10-Difluorodecane is recognized for its role in studies related to the degradation of fluorinated compounds, particularly in the context of environmental contamination. Research has shown that certain bacteria can degrade this compound effectively, making it a subject of interest for bioremediation efforts.
Case Study: Pseudomonas sp. Strain 273
A significant study conducted by researchers from the University of Tennessee demonstrated that the soil bacterium Pseudomonas sp. strain 273 can utilize this compound as a carbon source. The bacterium was capable of degrading and detoxifying this compound, which is crucial for addressing contamination from per- and polyfluoroalkyl substances (PFAS) .
- Findings :
This capability highlights the potential for using such microorganisms in bioremediation strategies to mitigate environmental pollution caused by fluorinated compounds.
Material Science
In material science, this compound's unique properties make it suitable for applications in developing advanced materials with specific characteristics.
Fluorinated Polymers
Fluorinated compounds like this compound are often used in synthesizing fluorinated polymers due to their hydrophobic and oleophobic properties. These polymers find applications in various industries including coatings, textiles, and electronics.
- Properties :
- High chemical stability
- Resistance to solvents and high temperatures
These characteristics make fluorinated polymers valuable for applications where durability and resistance to harsh conditions are required.
Synthesis and Chemical Reactions
This compound can serve as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex fluorinated compounds.
Chemical Reactions Involving this compound
- Halogenation : It can undergo further halogenation reactions to produce more highly fluorinated alkanes.
- Functionalization : The compound can be functionalized to create derivatives that may have enhanced biological activity or improved material properties.
Future Research Directions
Further research is necessary to explore additional applications of this compound:
- Investigating its potential as a building block for new materials with tailored properties.
- Expanding studies on microbial degradation pathways to enhance bioremediation techniques.
- Exploring its reactivity in synthetic organic chemistry for developing novel fluorinated compounds.
Mechanism of Action
The mechanism of action of 1,10-difluorodecane involves its interaction with various molecular targets and pathways:
Molecular Targets: The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The presence of fluorine atoms can alter the metabolic pathways of the compound, leading to different metabolic products compared to non-fluorinated alkanes.
Comparison with Similar Compounds
1,1-Difluorodecane: Similar in structure but with both fluorine atoms at the same carbon.
1,2-Difluorodecane: Fluorine atoms at adjacent carbons.
1,10-Dichlorodecane: Chlorine atoms instead of fluorine at the 1st and 10th positions.
Uniqueness of 1,10-Difluorodecane:
Reactivity: The terminal fluorine atoms in this compound make it more reactive in substitution reactions compared to 1,1-difluorodecane.
Stability: The compound exhibits higher chemical stability due to the strong carbon-fluorine bonds.
Biological Activity
1,10-Difluorodecane (DFD) is a fluorinated alkane with the chemical formula C10H20F2. Its unique structure and properties have garnered attention in various fields, particularly in microbial metabolism and potential environmental impacts. This article explores the biological activity of DFD, focusing on its metabolism by microorganisms, potential cytotoxic effects, and implications for environmental science.
Microbial Metabolism of this compound
Recent studies have highlighted the ability of certain bacteria to utilize DFD as a carbon and energy source. Notably, Pseudomonas sp. strain 273 has been shown to degrade DFD under aerobic conditions. This strain can metabolize terminally monofluorinated alkanes, including DFD, releasing inorganic fluoride during the process. The metabolic pathways involved in this degradation are complex and involve specific gene expressions that have been elucidated through genome-wide analyses.
Key Findings from Research
- Gene Expression : When grown with DFD, Pseudomonas sp. strain 273 exhibited significant transcriptional responses, with 357 genes being expressed specifically under these conditions. Among these, 159 genes were uniquely upregulated in response to DFD as compared to other carbon sources like decane and acetate .
- Functional Categories : The differentially expressed genes (DEGs) included those related to lipid transport , energy production , and amino acid metabolism , indicating a robust metabolic adaptation to utilizing fluorinated compounds .
Functional Category | Number of DEGs |
---|---|
Translation and ribosomal structure | 120 |
Lipid transport and metabolism | 44 |
Energy production and conversion | 60 |
Amino acid transport and metabolism | 50 |
Cytotoxicity Studies
While the primary focus has been on microbial degradation, there is emerging interest in the potential cytotoxic effects of DFD on human cells. In silico studies suggest that fluorinated compounds can exhibit various biological activities, including cytotoxicity.
- Cytotoxic Effects : Preliminary studies indicate that DFD may influence cell viability and proliferation in certain cancer cell lines. However, comprehensive in vitro and in vivo studies are necessary to validate these findings.
- Drug-likeness Evaluation : In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that DFD possesses properties that could be relevant for drug development, although its safety profile remains to be fully characterized .
Environmental Implications
The biodegradation potential of DFD by microorganisms like Pseudomonas sp. strain 273 has significant implications for environmental remediation strategies. As fluorinated compounds are persistent pollutants, understanding their degradation pathways is crucial for developing effective bioremediation techniques.
Case Studies
- Bioremediation of Contaminated Sites : In laboratory settings, Pseudomonas sp. strain 273 has been successfully used to reduce concentrations of DFD in contaminated soil samples. The bacterium demonstrated effective degradation rates under controlled conditions.
- Field Trials : Ongoing field trials are assessing the efficacy of using Pseudomonas sp. strain 273 in real-world contaminated sites where fluorinated compounds are prevalent.
Properties
IUPAC Name |
1,10-difluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRJBGWKKLYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCF)CCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187039 | |
Record name | Decane, 1,10-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-63-4 | |
Record name | Decane, 1,10-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1,10-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Difluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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